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Compound of Interest

Compound Name: 2-Chloro-6-methylbenzaldehyde

Cat. No.: B074664 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Chloro-6-methylbenzaldehyde (C₈H₇ClO), a key intermediate in various chemical syntheses.

The document is intended for researchers, scientists, and professionals in drug development,

offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) characteristics.

Molecular Structure and Spectroscopic Overview
2-Chloro-6-methylbenzaldehyde possesses a substituted benzene ring, which dictates its

characteristic spectral features. The presence of an aldehyde group, a methyl group, and a

chlorine atom on the aromatic ring leads to a distinct pattern in its NMR, IR, and mass spectra,

allowing for its unambiguous identification and characterization.

Caption: Molecular structure with atom numbering for spectroscopic assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 2-Chloro-6-methylbenzaldehyde is expected to show distinct

signals for the aldehydic proton, the aromatic protons, and the methyl protons. The substitution

pattern on the benzene ring leads to a complex splitting pattern for the aromatic protons.
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Chemical Shift (δ)
(ppm)

Multiplicity Integration Assignment

~10.4 Singlet 1H Aldehyde (-CHO)

~7.3-7.5 Multiplet 3H Aromatic (H3, H4, H5)

~2.6 Singlet 3H Methyl (-CH₃)

Note: Predicted values based on typical chemical shifts for substituted benzaldehydes.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms

in the molecule. The chemical shifts are influenced by the nature of the substituents.

Chemical Shift (δ) (ppm) Assignment

~192 C7 (Aldehyde C=O)

~140 C6 (C-CH₃)

~135 C2 (C-Cl)

~133 C4

~131 C5

~129 C1

~126 C3

~19 C8 (Methyl -CH₃)

Note: Predicted values based on data from structurally similar compounds such as 2-

methylbenzaldehyde and 2-chloro-6-methylaniline.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR

spectrum of 2-Chloro-6-methylbenzaldehyde will be characterized by the stretching and
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bending vibrations of its constituent bonds.

Wavenumber (cm⁻¹) Intensity Assignment

~3050-3100 Medium Aromatic C-H Stretch

~2920-2980 Medium Methyl C-H Stretch

~2820, ~2720 Medium
Aldehyde C-H Stretch (Fermi

doublet)

~1700 Strong Aldehyde C=O Stretch

~1570, ~1460 Medium-Strong Aromatic C=C Stretch

~750-800 Strong C-Cl Stretch

Note: Predicted values based on characteristic IR absorption frequencies for substituted

aromatic aldehydes.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The electron ionization (EI) mass spectrum of 2-Chloro-6-methylbenzaldehyde
is expected to show a molecular ion peak and several characteristic fragment ions.

m/z Proposed Fragment

154/156 [M]⁺ (Molecular ion)

153/155 [M-H]⁺

125/127 [M-CHO]⁺

119 [M-Cl]⁺

91 [C₇H₇]⁺

Note: The presence of chlorine results in isotopic peaks (M and M+2) with an approximate 3:1

intensity ratio.[1] The top three peaks observed in the GC-MS analysis are m/z 153, 154, and

125.[2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/product/b074664?utm_src=pdf-body
https://www.benchchem.com/pdf/Unraveling_the_Molecular_Blueprint_An_In_depth_Technical_Guide_to_the_Mass_Spectrometry_Fragmentation_Pattern_of_2_Chloro_6_fluorobenzaldehyde.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-6-methylbenzaldehyde
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b074664?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data.

NMR Spectroscopy
A solution of 2-Chloro-6-methylbenzaldehyde is prepared by dissolving 5-25 mg of the solid

in approximately 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃), in

a clean NMR tube. The solution must be homogeneous and free of any solid particles. The

spectrum is then acquired on an NMR spectrometer, typically operating at a frequency of 300

MHz or higher for ¹H NMR. The data is processed, which includes Fourier transformation,

phase correction, and baseline correction. Chemical shifts are referenced to the residual

solvent peak or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy
For a solid sample, an IR spectrum can be obtained using the KBr pellet method or Attenuated

Total Reflectance (ATR). For the KBr method, a small amount of the sample is ground with dry

potassium bromide (KBr) and pressed into a thin, transparent disk. For ATR, a small amount of

the solid is placed directly on the ATR crystal. The spectrum is recorded using an FTIR

spectrometer, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry
A dilute solution of the sample is introduced into the mass spectrometer, often via a gas

chromatograph (GC-MS) for separation and purification. In the ion source, the molecules are

ionized, typically by electron impact (EI). The resulting ions are then accelerated and separated

based on their mass-to-charge ratio (m/z) by a mass analyzer. A detector records the

abundance of each ion, generating a mass spectrum.

General Spectroscopic Analysis Workflow

Sample Preparation
(Dissolution/Pelletizing)

Data Acquisition
(NMR/IR/MS)

Introduce to
Spectrometer Data Processing

(FT/Baseline Correction)
Raw Data Spectral Interpretation

(Peak Assignment)
Processed Spectrum Structure ElucidationAssigned Data
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Caption: A generalized workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. benchchem.com [benchchem.com]

2. 2-Chloro-6-methylbenzaldehyde | C8H7ClO | CID 12467050 - PubChem
[pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Spectroscopic Profile of 2-Chloro-6-
methylbenzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b074664#spectroscopic-data-for-2-chloro-6-
methylbenzaldehyde-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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